Cas no 812685-75-9 (2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)

2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- 2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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- インチ: 1S/C21H16N6OS2/c1-13-11-17-24-25-21(27(17)16-10-6-5-9-15(13)16)29-12-18(28)22-20-23-19(30-26-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,26,28)
- InChIKey: PWPRSFKSUDMTSB-UHFFFAOYSA-N
- ほほえんだ: C(NC1N=C(C2=CC=CC=C2)SN=1)(=O)CSC1N2C3=C(C=CC=C3)C(C)=CC2=NN=1
2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-0522-1mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-50mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-75mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-30mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-2μmol |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-25mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-5mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-15mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-20mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3394-0522-100mg |
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
812685-75-9 | 100mg |
$248.0 | 2023-09-11 |
2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamideに関する追加情報
Introduction to 2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS No: 812685-75-9)
2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 812685-75-9, represents a novel molecular entity with a unique structural framework that combines elements of triazoles, quinolines, and thiadiazoles. The intricate interplay of these heterocyclic systems suggests potential biological activities that are of great interest to researchers exploring new therapeutic agents.
The molecular structure of this compound features a sulfanyl group linked to a triazolobenzothiazole core, which is further substituted with a phenylthiadiazole moiety. This particular arrangement of functional groups has been strategically designed to enhance interactions with biological targets, thereby increasing the likelihood of exhibiting desirable pharmacological properties. The presence of multiple heterocyclic rings not only contributes to the compound's complexity but also opens up numerous possibilities for further derivatization and optimization.
In recent years, there has been a surge in research focused on developing new derivatives of triazoles and thiadiazoles due to their well-documented biological activities. These heterocycles are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug discovery. The compound in question integrates these motifs in a manner that could potentially lead to enhanced binding affinity and selectivity towards specific targets. This has prompted investigations into its potential applications in treating a range of diseases.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The versatility of its structural framework allows for modifications at multiple sites, enabling chemists to tailor the molecule for specific therapeutic outcomes. For instance, the sulfanyl group can serve as a point of attachment for other pharmacophores, while the quinoline ring provides a platform for further functionalization. Such flexibility is crucial in drug development pipelines where optimizing efficacy and minimizing side effects are paramount.
The quinoline scaffold is particularly noteworthy due to its extensive history in medicinal chemistry. Quinolines and their derivatives have been used in the treatment of various ailments, including malaria and bacterial infections. The incorporation of this motif into the current compound suggests that it may inherit some of these beneficial properties while also introducing new ones through the additional heterocyclic components. This combination could lead to a synergistic effect that enhances overall therapeutic efficacy.
Furthermore, the phenylthiadiazole component adds another layer of complexity and potential functionality. Thiadiazoles are known for their anti-inflammatory, antimicrobial, and antiviral properties, making them attractive candidates for drug development. By combining thiadiazole with phenyl groups and other heterocycles, researchers aim to create molecules that can interact more effectively with biological targets. This approach has shown promise in early-stage studies where similar derivatives have demonstrated encouraging activity profiles.
Recent advancements in computational chemistry have also played a pivotal role in understanding the potential behavior of this compound. Molecular modeling techniques allow researchers to predict how 2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide might interact with biological receptors at the atomic level. These simulations can guide experimental design by highlighting key interactions and providing insights into possible modifications that could improve binding affinity or selectivity. Such integrative approaches are becoming increasingly common in modern drug discovery efforts.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with constructing such a multifaceted molecule. The synthetic route involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. Researchers have leveraged cutting-edge techniques such as transition metal catalysis and palladium-mediated cross-coupling reactions to achieve these objectives. These methods not only streamline the synthesis but also allow for greater flexibility in modifying the molecular structure.
In conclusion, 2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS No: 812685-75-9) is a promising candidate for further exploration in pharmaceutical research. Its unique structural composition suggests potential biological activities that warrant further investigation through both experimental and computational studies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
812685-75-9 (2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide) 関連製品
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